molecular formula C18H16O4 B15166028 Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- CAS No. 324541-88-0

Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-

Cat. No.: B15166028
CAS No.: 324541-88-0
M. Wt: 296.3 g/mol
InChI Key: DOCIVMINUZOPFD-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,2’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is an organic compound with the molecular formula C18H16O4 It is a derivative of benzaldehyde, characterized by the presence of two benzaldehyde groups connected through a 2-methylene-1,3-propanediyl bis(oxy) linkage

Properties

CAS No.

324541-88-0

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-[2-[(2-formylphenoxy)methyl]prop-2-enoxy]benzaldehyde

InChI

InChI=1S/C18H16O4/c1-14(12-21-17-8-4-2-6-15(17)10-19)13-22-18-9-5-3-7-16(18)11-20/h2-11H,1,12-13H2

InChI Key

DOCIVMINUZOPFD-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1C=O)COC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

The synthesis of Benzaldehyde, 2,2’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- involves several steps. One common method includes the reaction of benzaldehyde with a suitable diol under acidic or basic conditions to form the desired bis(oxy) linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, can significantly influence the synthesis process .

Chemical Reactions Analysis

Benzaldehyde, 2,2’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- undergoes various chemical reactions, including:

Scientific Research Applications

Benzaldehyde, 2,2’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • **Bi

Biological Activity

Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is a compound with potential biological activity that has been investigated for various applications in pharmacology and toxicology. This article synthesizes findings from multiple sources to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with two methylene-linked ether groups. This structure may influence its solubility and interaction with biological targets.

1. Antioxidant Properties

Research indicates that derivatives of benzaldehyde compounds often exhibit significant antioxidant activity. For example, studies on related benzylidene compounds have demonstrated their ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. The antioxidant efficacy is typically assessed using assays such as DPPH and ABTS radical scavenging tests .

2. Inhibition of Tyrosinase Activity

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Analogous compounds to benzaldehyde have shown effectiveness in inhibiting tyrosinase activity in B16F10 melanoma cells, suggesting that similar mechanisms may be applicable to benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- . The inhibition is dose-dependent and can lead to reduced melanin production.

3. Cytotoxicity Studies

The cytotoxic effects of related benzaldehyde compounds have been evaluated in various cell lines. For instance, certain analogs exhibited low cytotoxicity at concentrations below 20 µM, while others displayed significant cytotoxic effects at lower concentrations . Understanding the cytotoxic profile is essential for assessing the safety and therapeutic index of this compound.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of benzaldehyde derivatives against various pathogens. The results indicated that certain modifications to the benzaldehyde structure enhanced its antibacterial effectiveness against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzaldehyde-related compounds. The findings revealed that these compounds could inhibit pro-inflammatory cytokine production in activated macrophages, indicating their potential role in managing inflammatory diseases .

Data Tables

Biological Activity Effect Reference
AntioxidantHigh efficacy in radical scavenging
Tyrosinase InhibitionSignificant reduction in melanin production
CytotoxicityLow at ≤20 µM; variable across analogs
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of cytokine release

Research Findings

  • Antioxidant Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals.
  • Tyrosinase Inhibition Mechanism : The inhibition occurs through competitive or non-competitive binding to the active site of tyrosinase.
  • Cytotoxicity Assessment : Cell viability assays indicate that while some analogs are safe at therapeutic doses, others require careful evaluation due to their cytotoxic effects.

Q & A

Basic: What are the recommended synthetic routes for Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or etherification reactions. For structurally similar compounds (e.g., benzaldehyde derivatives with bis-oxy linkages), a common approach is to react diols or polyols with benzaldehyde precursors under acidic or basic conditions. For example, describes a related compound synthesized via multi-step etherification using 4-formylphenoxy groups and a propanediyl backbone. Key steps include:

  • Use of formaldehyde or methylene bridges to link benzaldehyde moieties.
  • Catalysis by strong acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) to promote ether bond formation.
  • Purification via column chromatography or recrystallization to isolate the product .

Basic: How can the purity and structural integrity of this compound be validated after synthesis?

Methodological Answer:
Validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of methylene, oxy, and benzaldehyde groups. For example, reports similar compounds analyzed using proton shifts in the range of δ 3.5–4.5 ppm for methylene-oxy protons .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ (C=O stretch of benzaldehyde) and 1100–1250 cm⁻¹ (C-O-C ether linkages) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron-rich or electron-deficient regions. For example:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the benzaldehyde and methylene-oxy groups.
  • Reactivity Descriptors: Use Fukui indices to predict sites prone to attack in reactions like Suzuki-Miyaura coupling. references computational tools (e.g., SMILES and InChIKey) for property prediction, which can guide experimental design .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable-Temperature NMR: To detect conformational changes. For instance, notes that methylene-oxy linkages in similar compounds exhibit restricted rotation, causing splitting at low temperatures .
  • 2D NMR Techniques: COSY, HSQC, or NOESY to confirm connectivity and rule out impurities.
  • Cross-Validation with Crystallography: Single-crystal X-ray diffraction (using SHELX software, as in ) provides definitive structural confirmation .

Advanced: How can the compound’s thermal stability be systematically evaluated for polymer applications?

Methodological Answer:
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • TGA: Determine decomposition onset temperature. reports a related compound with a boiling point of 291.1°C and flash point of 118.2°C, suggesting moderate thermal stability .
  • DSC: Identify phase transitions (e.g., glass transition or melting points).
  • Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy for degradation.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (as emphasized in for structurally complex benzaldehyde derivatives) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers away from light and moisture to prevent degradation.

Advanced: How can multivariate analysis improve fluorescence-based detection of this compound in environmental samples?

Methodological Answer:
cites a study using three-dimensional fluorescence spectroscopy combined with multivariate statistical analysis (e.g., PCA or PLS) to resolve overlapping spectral peaks in complex matrices . Steps include:

  • Spectral Preprocessing: Normalization and baseline correction.
  • Model Training: Use calibration standards to correlate fluorescence intensity with concentration.
  • Validation: Cross-check with HPLC-MS for accuracy.

Advanced: What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Methodological Answer:
Challenges include low crystal quality or twinning. Solutions involve:

  • SHELX Software: Use SHELXD for phase problem resolution and SHELXL for refinement ( highlights its robustness for small-molecule crystallography) .
  • High-Resolution Data: Collect synchrotron X-ray data to improve signal-to-noise ratios.
  • Twinned Data Refinement: Apply twin-law matrices in SHELXL to model overlapping reflections.

Basic: What solvents are compatible with this compound for reaction studies?

Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s ether and aldehyde groups. reports a related compound’s solubility in dichloromethane and acetone, with a LogP of 0.595 indicating moderate hydrophobicity .

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies?

Methodological Answer:
Deuterium labeling (e.g., replacing methylene hydrogens) allows tracking reaction pathways via kinetic isotope effects (KIE). describes deuterated benzene derivatives (e.g., 1,2,4,5-Benzenetetracarboxylic dianhydride-d₂) to study proton transfer mechanisms . For this compound, synthesize deuterated methylene bridges using D₂O or deuterated reagents.

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